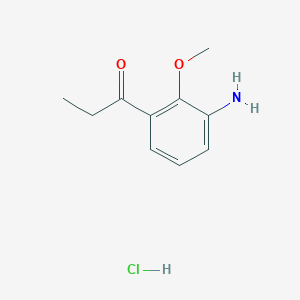![molecular formula C17H13F2N3O3 B14201184 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-14-9](/img/structure/B14201184.png)
4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is a synthetic organic compound characterized by the presence of two 4-fluorophenyl groups attached to a triazinone core via methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-fluorophenol with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 4-fluorophenol displace the chlorine atoms on the cyanuric chloride, forming the desired triazinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the triazinone ring to its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: This compound shares the 4-fluorophenyl groups but has a different core structure.
Bis(4-fluorophenyl)methanone: Another compound with 4-fluorophenyl groups, but with a ketone functional group instead of a triazinone ring.
Uniqueness
4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its triazinone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
918664-14-9 |
|---|---|
Molecular Formula |
C17H13F2N3O3 |
Molecular Weight |
345.30 g/mol |
IUPAC Name |
4,6-bis[(4-fluorophenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H13F2N3O3/c18-13-5-1-11(2-6-13)9-24-16-20-15(23)21-17(22-16)25-10-12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,21,22,23) |
InChI Key |
CEONUBOIJGQFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


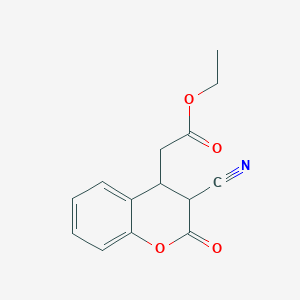
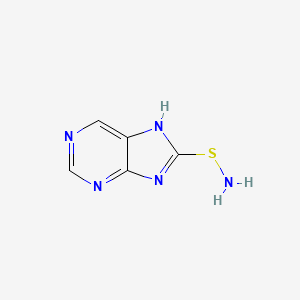
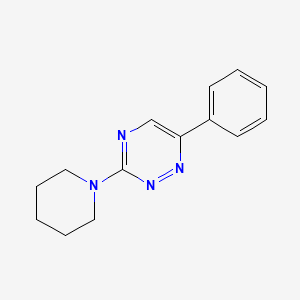
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
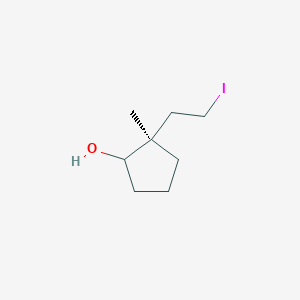
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
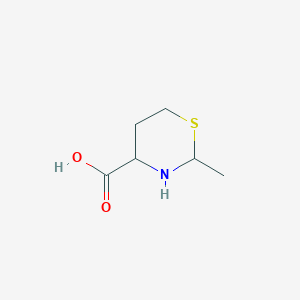
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)


